molecular formula C20H20N2O3S B2466292 1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 899943-90-9

1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2466292
CAS RN: 899943-90-9
M. Wt: 368.45
InChI Key: RLVNAYQFQOTIIK-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT belongs to the pyrazinone family of compounds and has been found to exhibit a range of biological activities.

Scientific Research Applications

Synthetic Pathways and Characterization

Several studies have been dedicated to synthesizing and characterizing compounds similar to 1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one. For instance, research on the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings has demonstrated significant advancements in creating compounds with potential biological activities. These syntheses often involve detailed spectroscopic characterization, including DFT calculations and molecular dynamics simulations, to understand their reactive properties better (Pillai et al., 2019).

Biological Evaluation and Potential Medicinal Applications

Compounds within this chemical class have been evaluated for various biological activities, such as antioxidant and α-glucosidase inhibitory activities. The antioxidant potential is typically assessed through methods like DPPH, ABTS, and FRAP assays. For example, certain Schiff bases have shown to be potent antioxidant agents, suggesting a potential role in combating oxidative stress-related diseases (Pillai et al., 2019). Additionally, these compounds have demonstrated significant α-glucosidase inhibitory potentials, indicating a possible application in managing diabetes through the inhibition of carbohydrate-digesting enzymes.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of related compounds have been extensively studied, highlighting their potential in materials science, especially in creating electrochromic materials and fluorescent chemosensors. For instance, novel pyrazoline derivatives have been investigated for their ability to act as fluorescent chemosensors for metal ions, revealing their capacity to undergo reversible redox reactions and serve as probes for detecting specific ions in solutions (Khan, 2020).

Antitumor and Antimicrobial Activities

Some compounds in this class have been synthesized with the aim of evaluating their cytotoxic and antimicrobial activities. Research has demonstrated that certain derivatives possess potent activities against various cancer cell lines and microbial strains, suggesting their potential as lead compounds for developing new antitumor and antimicrobial agents. The cytotoxic activity against cancer cell lines and the antimicrobial efficacy against pathogens underscore the medicinal chemistry relevance of these compounds (Deady et al., 2003).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-5-4-6-15(11-14)13-26-19-20(23)22(10-9-21-19)16-7-8-17(24-2)18(12-16)25-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNAYQFQOTIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one

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